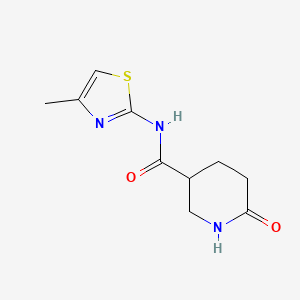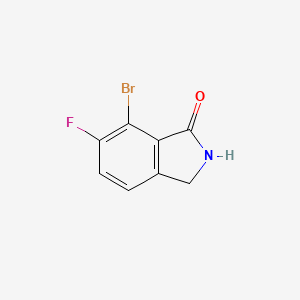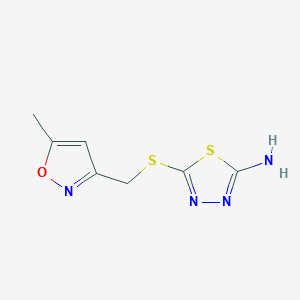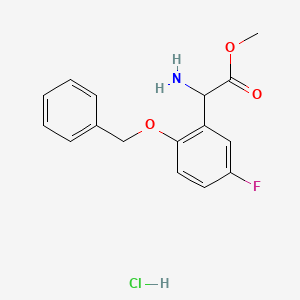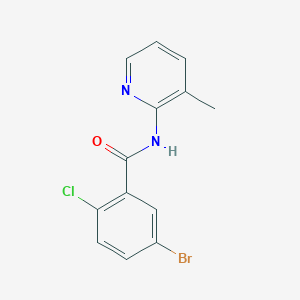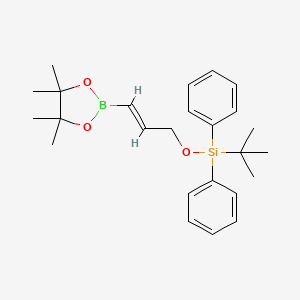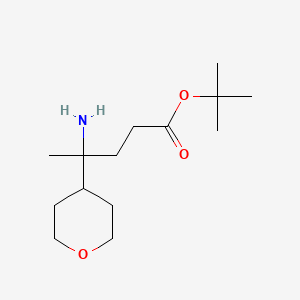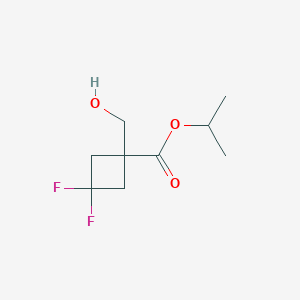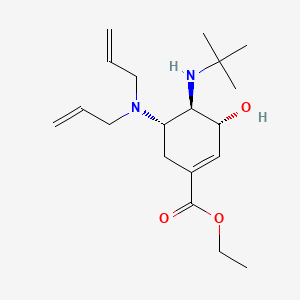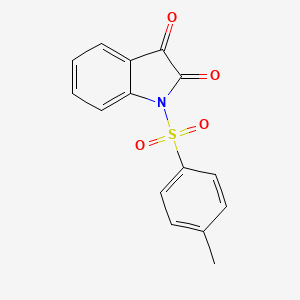![molecular formula C9H11NO B14898764 3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylbicyclo[111]pentan-1-yl)-3-oxopropanenitrile is a compound that features a bicyclo[111]pentane core, which is known for its unique three-dimensional structure and high strain energy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for industrial production.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of advanced catalysts and optimized reaction parameters can further improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials such as liquid crystals and molecular rotors.
作用機序
The mechanism of action of 3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites of enzymes and receptors, potentially modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 3-Methylbicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride
- 3-Methylbicyclo[1.1.1]pentan-1-ylmethanol
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness
3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile stands out due to its nitrile functional group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
3-(3-methyl-1-bicyclo[1.1.1]pentanyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H11NO/c1-8-4-9(5-8,6-8)7(11)2-3-10/h2,4-6H2,1H3 |
InChIキー |
XVOSAYBYHGHPGM-UHFFFAOYSA-N |
正規SMILES |
CC12CC(C1)(C2)C(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


